5-Chloro-6-methylpyrazine-2-carboxylic acid

Catalog No.
S2815131
CAS No.
188781-36-4
M.F
C6H5ClN2O2
M. Wt
172.57
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-6-methylpyrazine-2-carboxylic acid

CAS Number

188781-36-4

Product Name

5-Chloro-6-methylpyrazine-2-carboxylic acid

IUPAC Name

5-chloro-6-methylpyrazine-2-carboxylic acid

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57

InChI

InChI=1S/C6H5ClN2O2/c1-3-5(7)8-2-4(9-3)6(10)11/h2H,1H3,(H,10,11)

InChI Key

GWONLNJXMKSZGV-UHFFFAOYSA-N

SMILES

CC1=NC(=CN=C1Cl)C(=O)O

Solubility

not available

Intermediate in Organic Synthesis:

-Chloro-6-methylpyrazine-2-carboxylic acid primarily finds application as an intermediate in the synthesis of various organic compounds. Its chemical structure, containing a pyrazine ring with a chlorine and methyl group attached, offers valuable building blocks for creating more complex molecules. Studies have shown its utility in synthesizing diverse compounds, including:

  • Pharmaceuticals: Research explores its potential in developing new drugs, particularly those targeting specific receptors or enzymes in the body []. However, specific details regarding its use in any approved medications are not publicly available at this time.
  • Agrochemicals: Some investigations suggest its potential use as a building block for creating new herbicides or fungicides. However, further research and development are needed before any commercial applications emerge.
  • Other Organic Compounds: The versatility of 5-Chloro-6-methylpyrazine-2-carboxylic acid allows its use as a starting material for various organic syntheses, including the creation of dyes, pigments, and other functional materials.

Research on Biological Activity:

  • Antimicrobial activity: A few studies report that certain derivatives of 5-Chloro-6-methylpyrazine-2-carboxylic acid exhibit some degree of antimicrobial activity against specific bacteria and fungi. However, these findings are preliminary and require further investigation to assess their efficacy and potential applications.
  • Other potential activities: Sparse research also suggests potential anti-inflammatory or antioxidant properties associated with specific derivatives of this compound. However, these findings are highly preliminary and require extensive investigation before drawing any definitive conclusions.

5-Chloro-6-methylpyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H7ClN2O2C_7H_7ClN_2O_2. This compound features a pyrazine ring substituted with a chlorine atom at the 5-position, a methyl group at the 6-position, and a carboxylic acid functional group at the 2-position. The presence of these substituents contributes to its unique chemical properties and biological activities. It is primarily utilized in pharmaceutical and agricultural applications due to its potential as a building block for more complex molecules.

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of derivatives.
  • Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or other oxidized products.

These reactions illustrate the compound's versatility in synthetic chemistry, allowing it to serve as an intermediate in various synthetic pathways.

Research indicates that 5-Chloro-6-methylpyrazine-2-carboxylic acid exhibits significant biological activity. It has been investigated for its antimicrobial properties, showing potential effectiveness against various bacterial strains by disrupting cell wall synthesis. Additionally, its unique structure allows it to interact with specific biological targets, which may lead to applications in cancer treatment by inducing apoptosis in malignant cells.

The synthesis of 5-Chloro-6-methylpyrazine-2-carboxylic acid can be achieved through several methods:

  • Chlorination of Precursor Compounds: Starting from 6-methylpyrazine-2-carboxylic acid, chlorination can be performed using thionyl chloride under reflux conditions.
  • Cyclization Reactions: Utilizing precursors like methylglyoxal and o-phenylenediamine under specific catalytic conditions can yield this compound through cyclization followed by oxidation and decarboxylation steps.
  • Industrial Production: In an industrial setting, continuous flow reactors may enhance the efficiency and yield of the synthesis process by optimizing reaction conditions such as temperature and pressure.

5-Chloro-6-methylpyrazine-2-carboxylic acid finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate for synthesizing bioactive compounds, particularly those targeting infectious diseases and cancer.
  • Agricultural Chemicals: Its derivatives are explored for use as agrochemicals, contributing to pest control formulations.
  • Dyes and Pigments: The compound is also utilized in the production of dyes due to its chromophoric properties.

Research into the interaction of 5-Chloro-6-methylpyrazine-2-carboxylic acid with biological systems has highlighted its potential mechanisms of action. For instance, studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial effects. In cancer research, its ability to interfere with cellular signaling pathways has been noted, indicating potential for therapeutic applications.

Several compounds share structural similarities with 5-Chloro-6-methylpyrazine-2-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Chloropyrazine-2-carboxylic acidLacks the methyl group at the 6th positionLess steric hindrance compared to the target compound
6-Methylpyrazine-2-carboxylic acidLacks the chlorine atom at the 5th positionDifferent reactivity profile due to absence of chlorine
3-Chloro-6-methylpyrazine-2-carboxylic acidChlorine at the 3-position instead of the 5-positionAlters electronic properties affecting reactivity
3-Bromo-6-methylpyrazine-2-carboxylic acidBromine instead of chlorinePotentially different reactivity patterns

Uniqueness

The uniqueness of 5-Chloro-6-methylpyrazine-2-carboxylic acid lies in its specific combination of chlorine and methyl substituents on the pyrazine ring. This arrangement not only influences its chemical reactivity but also enhances its biological activity compared to similar compounds, making it a valuable candidate for further research and application development.

XLogP3

1

Dates

Modify: 2023-08-17

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